methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a methyl ester group at the 4-carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride position, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl methyl ether
- 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride
Uniqueness
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Biological Activity
Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrazole derivatives in the presence of suitable bases. Characterization of the compound can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR data indicates distinct chemical shifts corresponding to the pyrazole ring and the carboxylate moiety, confirming the structure of the synthesized compound .
2. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research has shown that it possesses selective antibacterial activity against various gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound against Bacillus subtilis were reported to be as low as 1 µg/mL, indicating potent antibacterial activity compared to standard antibiotics such as chloramphenicol .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
---|---|---|---|
Bacillus subtilis | 1 | Chloramphenicol | 8 |
Staphylococcus aureus | 4 | Ampicillin | 16 |
3. Anti-inflammatory Properties
In addition to its antibacterial effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that compounds in the pyrazole class can inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). This action suggests potential therapeutic applications in treating inflammatory diseases .
4. Antifungal Activity
The compound also shows antifungal activity against several pathogens. In vitro studies indicate that it inhibits the growth of fungi like Aspergillus niger at concentrations comparable to established antifungal agents. The efficacy was evaluated using standard protocols for antifungal susceptibility testing .
5. Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections resistant to conventional antibiotics. For example, a study involving mice infected with methicillin-resistant Staphylococcus aureus (MRSA) showed that treatment with this compound significantly reduced bacterial load compared to untreated controls .
Properties
Molecular Formula |
C12H10Cl2N2O2 |
---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
methyl 1-[(2,6-dichlorophenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-12(17)8-5-15-16(6-8)7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3 |
InChI Key |
NRHVXBFCFJZABI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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